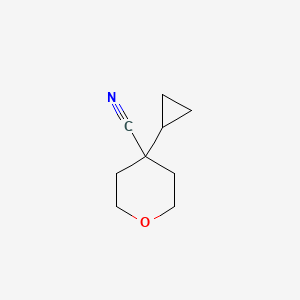
4-cyclopropyloxane-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyloxane-4-carbonitrile, also known as 4-CPN, is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic organic compound with a carbon-nitrile group, and it is a member of the cyclopropyloxane family of compounds. 4-CPN is a colorless liquid at room temperature and has a boiling point of 106°C. It is soluble in most organic solvents and is relatively stable in air.
作用機序
The mechanism of action of 4-cyclopropyloxane-4-carbonitrile is not fully understood. However, it is believed to be involved in the formation of cyclopropyloxane-4-carbonitrile, a cyclic organic compound with a carbon-nitrile group. This compound is believed to be involved in the formation of a variety of other compounds, such as amino acids, peptides, and nucleosides. Additionally, this compound is believed to be involved in the formation of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be involved in the formation of various compounds, such as amino acids, peptides, and nucleosides. Additionally, this compound is believed to be involved in the formation of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. It is also believed to be involved in the formation of various pharmaceuticals, such as antibiotics and antiviral agents.
実験室実験の利点と制限
The advantages of using 4-cyclopropyloxane-4-carbonitrile in laboratory experiments include its low cost, its relative stability in air, and its solubility in most organic solvents. Additionally, this compound is relatively easy to synthesize using a variety of methods. The major limitation of using this compound in laboratory experiments is its toxicity. This compound is known to be toxic and should be handled with care.
将来の方向性
The potential future directions for the use of 4-cyclopropyloxane-4-carbonitrile in scientific research include the development of new synthetic methods for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. Additionally, new methods for the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines, could be developed. Furthermore, new methods for the synthesis of various pharmaceuticals, such as antibiotics and antiviral agents, could be developed. Finally, further research into the biochemical and physiological effects of this compound could provide new insights into its potential applications in scientific research.
合成法
4-cyclopropyloxane-4-carbonitrile can be synthesized by a number of different methods. One of the most common methods is the reaction of cyclopropyl bromide with ethyl cyanoacetate in the presence of an acid catalyst. This reaction yields this compound as the major product and a small amount of cyclopropyloxane-2-carbonitrile as a side product. Other methods of synthesis include the reaction of cyclopropyl bromide with ethyl cyanoacetate in the presence of a base catalyst, the reaction of cyclopropylbromide with ethyl cyanoacetate in the presence of a ruthenium catalyst, and the reaction of cyclopropyl bromide with ethyl cyanoacetate in the presence of a palladium catalyst.
科学的研究の応用
4-cyclopropyloxane-4-carbonitrile has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Additionally, this compound has been used in the synthesis of various pharmaceuticals, such as antibiotics and antiviral agents.
特性
IUPAC Name |
4-cyclopropyloxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROOEXYFOTTXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


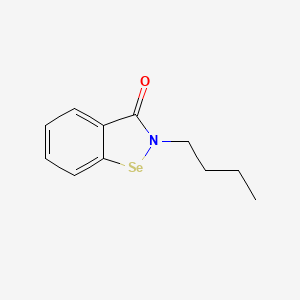
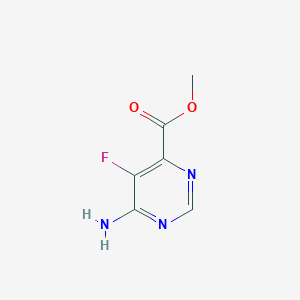
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)

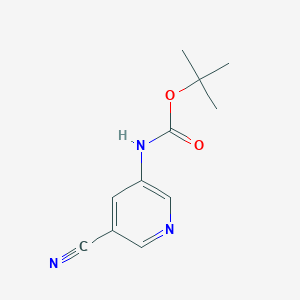

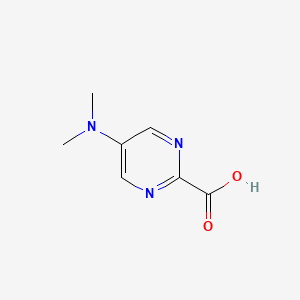

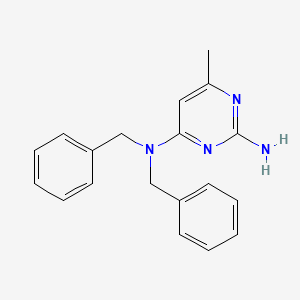
![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)

![3-[1-(aminomethyl)cyclopropyl]oxan-3-ol](/img/structure/B6601642.png)